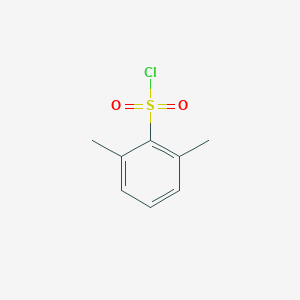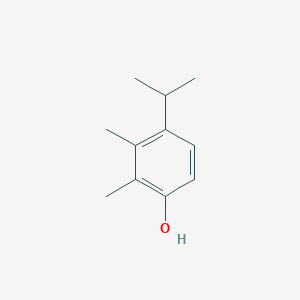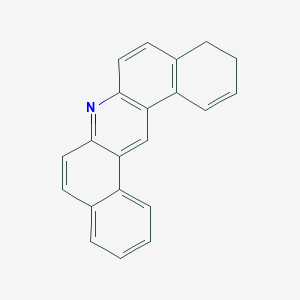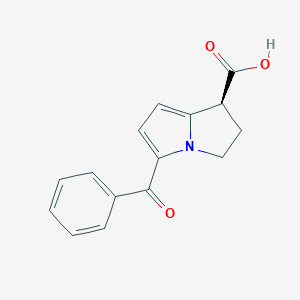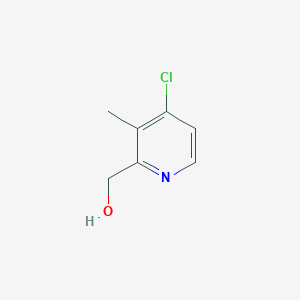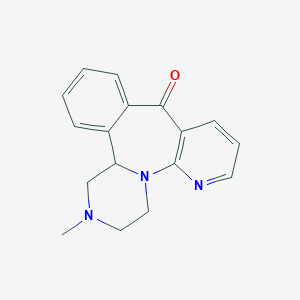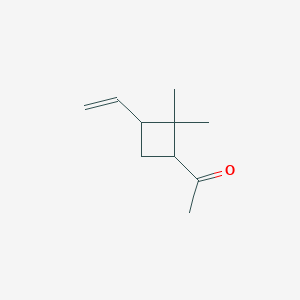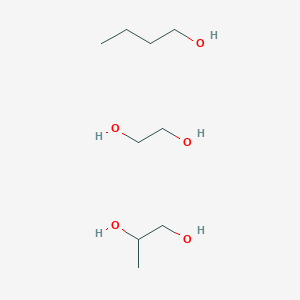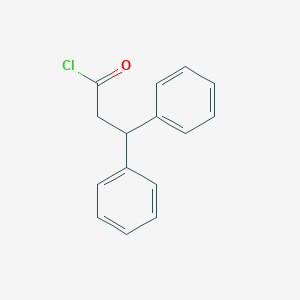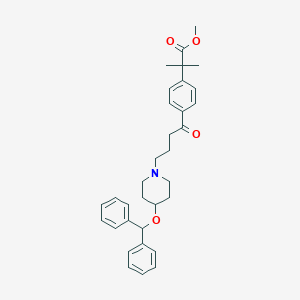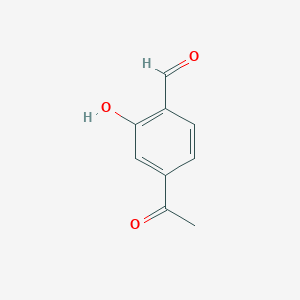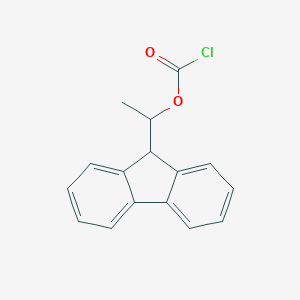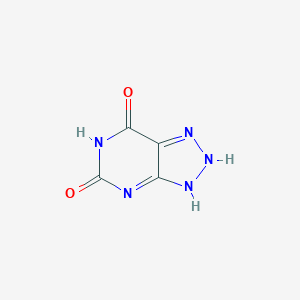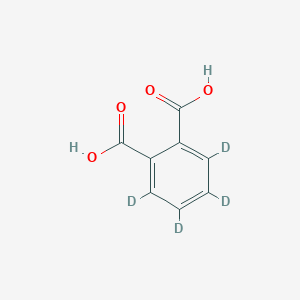![molecular formula C20H20Cl2N2O B028479 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine CAS No. 19618-30-5](/img/structure/B28479.png)
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine, also known as BIS-001, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Wirkmechanismus
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine inhibits the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation and survival. By inhibiting CK2 activity, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine induces apoptosis and cell cycle arrest in cancer cells. In addition, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress.
Biochemische Und Physiologische Effekte
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have various biochemical and physiological effects, including inhibition of CK2 activity, induction of apoptosis and cell cycle arrest, reduction of inflammation, and neuroprotection.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine in lab experiments is its specificity for CK2, which allows for targeted inhibition of this protein kinase. However, one limitation of using 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
In scientific research involving 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine include further investigation of its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. In addition, future research could focus on improving the solubility of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine to increase its effectiveness in lab experiments and potential clinical applications. Other future directions could include the development of new CK2 inhibitors based on the structure of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine.
Synthesemethoden
The synthesis of 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine involves a multi-step process that includes the reaction of 4-chlorobenzaldehyde with 1,1,1-trichloroethane in the presence of sodium hydroxide to form 4-chlorocinnamic acid. This intermediate is then condensed with 4-methylpiperazine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide to form 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine.
Wissenschaftliche Forschungsanwendungen
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has shown that 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
CAS-Nummer |
19618-30-5 |
|---|---|
Produktname |
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine |
Molekularformel |
C20H20Cl2N2O |
Molekulargewicht |
375.3 g/mol |
IUPAC-Name |
3,3-bis(4-chlorophenyl)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H20Cl2N2O/c1-23-10-12-24(13-11-23)20(25)14-19(15-2-6-17(21)7-3-15)16-4-8-18(22)9-5-16/h2-9,14H,10-13H2,1H3 |
InChI-Schlüssel |
SROAMJVVHOYPKJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CN1CCN(CC1)C(=O)C=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Synonyme |
1-[3,3-Bis(4-chlorophenyl)acryloyl]-4-methylpiperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



